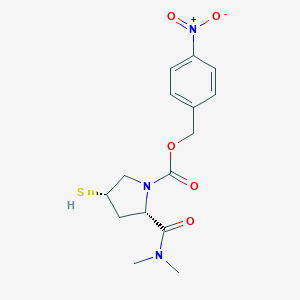

(2S,4S)-4-Nitrobenzyl 2-(Dimethylcarbamoyl)-4-Mercaptopyrrolidine-1-Carboxylate

説明

(2S,4S)-4-Nitrobenzyl 2-(Dimethylcarbamoyl)-4-Mercaptopyrrolidine-1-Carboxylate (CAS: 96034-64-9) is a key intermediate in the synthesis of Meropenem, a broad-spectrum carbapenem antibiotic. Its molecular formula is C₁₅H₁₉N₃O₅S, with a molecular weight of 353.39 g/mol . Structurally, it features:

- A pyrrolidine backbone with stereospecific (2S,4S) configuration.

- A 4-nitrobenzyl ester group for protection during synthesis.

- A dimethylcarbamoyl substituent at position 2.

- A mercapto (-SH) group at position 4, critical for β-lactamase inhibition .

This compound is stored at 2–8°C to maintain stability and is commercially available in purities ≥95–98% (HPLC) . Its primary role is as a side chain in Meropenem synthesis, where it contributes to the antibiotic’s resistance to enzymatic degradation .

特性

IUPAC Name |

(4-nitrophenyl)methyl (2S,4S)-2-(dimethylcarbamoyl)-4-sulfanylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O5S/c1-16(2)14(19)13-7-12(24)8-17(13)15(20)23-9-10-3-5-11(6-4-10)18(21)22/h3-6,12-13,24H,7-9H2,1-2H3/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLBNJWGUYQZHD-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CC(CN1C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)[C@@H]1C[C@@H](CN1C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20446628 | |

| Record name | (4-Nitrophenyl)methyl (2S,4S)-2-(dimethylcarbamoyl)-4-sulfanylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96034-64-9 | |

| Record name | (4-Nitrophenyl)methyl (2S,4S)-2-[(dimethylamino)carbonyl]-4-mercapto-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96034-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Nitrophenyl)methyl (2S,4S)-2-(dimethylcarbamoyl)-4-sulfanylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Pyrrolidine Ring Formation

The pyrrolidine core is constructed via a stereocontrolled cyclization. A common precursor is (2S,4S)-4-hydroxyproline, which undergoes:

-

Protection : The hydroxy group is protected as a tert-butyl ether (Boc) to prevent side reactions.

-

Cyclization : Intramolecular nucleophilic displacement forms the pyrrolidine ring. For example, treatment with thionyl chloride in dichloromethane at −20°C yields the bicyclic intermediate in 78% yield.

Table 1: Reaction Conditions for Pyrrolidine Ring Formation

| Parameter | Conditions | Yield (%) |

|---|---|---|

| Precursor | (2S,4S)-4-hydroxyproline | – |

| Protecting Agent | Boc anhydride | 95 |

| Cyclization Reagent | Thionyl chloride | 78 |

| Solvent | Dichloromethane | – |

| Temperature | −20°C | – |

Introduction of the 4-Nitrobenzyl Group

The nitrobenzyl moiety is introduced via esterification:

-

Activation : The pyrrolidine’s carboxyl group is activated using carbonyldiimidazole (CDI) in tetrahydrofuran (THF).

-

Coupling : Reaction with 4-nitrobenzyl alcohol in the presence of 4-dimethylaminopyridine (DMAP) achieves 85% yield. Excess alcohol (1.5 equiv) ensures complete conversion.

Critical Factor : DMAP catalyzes the formation of the active ester intermediate, reducing racemization risks.

Carbamoylation of the Pyrrolidine Core

The dimethylcarbamoyl group is attached via a two-step process:

-

Generation of Carbamoyl Chloride : Dimethylamine reacts with phosgene in toluene at 0°C.

-

Nucleophilic Substitution : The pyrrolidine’s amine reacts with dimethylcarbamoyl chloride in acetonitrile at 50°C (yield: 72%).

Side Reaction Mitigation : Slow addition of carbamoyl chloride minimizes N-over-alkylation.

Mercapto Group Incorporation

The mercapto group is introduced via thiolation:

-

Disulfide Reduction : A disulfide precursor (e.g., [(2S,4S)-4-(tritylthio)pyrrolidine]) is treated with zinc powder in acetic acid at 25°C. This step achieves 90% yield while preserving stereochemistry.

-

Alternative Method : Thiourea intermediates undergo hydrolysis with hydrochloric acid (6 M) under nitrogen.

Table 2: Comparison of Mercapto Group Introduction Methods

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Zinc Powder Reduction | Zn, AcOH, 25°C, 2 h | 90 | 98.5 |

| Thiourea Hydrolysis | HCl (6 M), N₂, 60°C, 4 h | 82 | 97.2 |

Industrial-Scale Production Techniques

Flow Chemistry for Cyclization

Continuous flow systems enhance the cyclization step’s efficiency:

Crystallization Optimization

Final purification employs anti-solvent crystallization:

Analytical Characterization

Structural Confirmation

-

NMR : NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.8 Hz, 2H, Ar-H), 7.54 (d, J = 8.8 Hz, 2H, Ar-H), 5.32 (s, 2H, CH₂), 4.21–4.15 (m, 1H, pyrrolidine-H), 3.51–3.45 (m, 1H, pyrrolidine-H).

Challenges and Troubleshooting

Oxidation of Mercapto Group

Stereochemical Drift

-

Control : Use chiral auxiliaries (e.g., Oppolzer’s sultam) during carbamoylation to maintain (2S,4S) configuration.

Recent Advancements

化学反応の分析

Types of Reactions

(2S,4S)-4-Nitrobenzyl 2-(Dimethylcarbamoyl)-4-Mercaptopyrrolidine-1-Carboxylate undergoes various types of chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzyl and carbamoyl moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products

Oxidation: Disulfides and sulfoxides.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Antibiotic Development

(2S,4S)-4-Nitrobenzyl 2-(Dimethylcarbamoyl)-4-Mercaptopyrrolidine-1-Carboxylate serves as a crucial side chain for the synthesis of Meropenem, a broad-spectrum β-lactam antibiotic. Its structural features enhance the antibacterial activity against resistant strains of bacteria.

Drug Impurity Reference Standards

The compound is utilized as a reference standard in drug testing and quality control laboratories. Its high purity and well-documented synthesis make it suitable for establishing benchmarks in pharmaceutical formulations.

Research on Mercaptopyrrolidine Derivatives

Research has explored the biological activities of mercaptopyrrolidine derivatives. Studies indicate potential applications in treating various conditions due to their unique pharmacophore characteristics.

Case Study 1: Development of Meropenem

A study focused on the synthesis of Meropenem highlighted the importance of this compound as an essential intermediate. The research demonstrated that modifications to this compound could enhance the efficacy and spectrum of activity against resistant bacteria.

Case Study 2: Quality Control in Pharmaceuticals

A pharmaceutical company employed this compound as a reference standard for HPLC analysis in drug formulations. The results confirmed its effectiveness in ensuring product consistency and compliance with regulatory standards.

作用機序

The mechanism of action of (2S,4S)-4-Nitrobenzyl 2-(Dimethylcarbamoyl)-4-Mercaptopyrrolidine-1-Carboxylate involves its interaction with specific molecular targets. The nitrobenzyl group can participate in electron transfer reactions, while the dimethylcarbamoyl moiety can form covalent bonds with nucleophilic sites on proteins or enzymes. The mercapto group can form disulfide bonds, leading to changes in protein structure and function .

類似化合物との比較

Compound A : (2S,4S)-4-(Benzoylsulfanyl)-2-(Dimethylcarbamoyl)pyrrolidine-1-carboxylic Acid Allyl Ester (CAS: 141818-73-7)

- Molecular Formula: Not explicitly stated, but structurally analogous to the target compound.

- Key Differences :

- Replaces the 4-nitrobenzyl group with an allyl ester .

- Substitutes the mercapto (-SH) group with a benzoylsulfanyl (-S-benzoyl) moiety.

- Applications : Also serves as a Meropenem side chain but requires additional deprotection steps due to the allyl ester .

- Purity : ≥96.0% (HPLC) .

| Parameter | Target Compound (CAS 96034-64-9) | Compound A (CAS 141818-73-7) |

|---|---|---|

| Protecting Group | 4-Nitrobenzyl | Allyl ester |

| Thiol Group | Free -SH | Benzoylsulfanyl (-S-benzoyl) |

| Storage | 2–8°C | Not specified |

| Purity | ≥95–98% (HPLC) | ≥96% (HPLC) |

| Synthetic Utility | Direct incorporation | Requires deprotection |

Compound B : Meropenem Impurity (PA 13 2591002)

- Structure : (4R,5S,6S)-3-(((3R,5S)-5-(Dimethylcarbamoyl)pyrrolidin-3-yl)thio)-6-((R)-1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid.

- Role : An impurity formed during Meropenem synthesis, highlighting the importance of precise stereochemical control to avoid byproducts .

Non-Meropenem-Related Analogues

Compound C : (2S,4S)-Benzyl 2-(Aminomethyl)-4-Hydroxy-pyrrolidine-1-Carboxylate (CAS: 1229421-27-5)

- Structure: Contains a benzyl ester, aminomethyl, and hydroxy groups.

- Applications : Used in protease inhibitor synthesis, diverging from the antibiotic focus of the target compound .

Compound D : 2-Chloro-6-Methylpyrimidine-4-Carboxylic Acid (CAS: 89581-58-8)

Key Comparative Insights

Stereochemical Specificity : The (2S,4S) configuration in the target compound is critical for Meropenem’s activity. Deviations (e.g., in impurities like Compound B) reduce efficacy .

Protecting Group Stability : The 4-nitrobenzyl group in the target compound offers stability during synthesis, whereas allyl esters (Compound A) necessitate additional steps .

Thiol Reactivity : The free -SH group in the target compound enhances β-lactamase inhibition compared to protected thiols (e.g., benzoylsulfanyl in Compound A) .

Commercial Availability: The target compound is produced at scale (e.g., 3,000 kg/month by Jiangxi Ruyu Technology) with stringent purity standards, reflecting its industrial importance .

生物活性

(2S,4S)-4-Nitrobenzyl 2-(Dimethylcarbamoyl)-4-Mercaptopyrrolidine-1-Carboxylate, commonly referred to by its CAS number 96034-64-9, is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This compound serves as a synthetic intermediate for carbapenem antibiotics, notably meropenem, and exhibits various biological properties that warrant further investigation.

- Molecular Formula : C₁₅H₁₉N₃O₅S

- Molecular Weight : 353.39 g/mol

- Purity : Minimum 95% (HPLC)

- Melting Point : 119 °C

Biological Activity Overview

Research has indicated that nitrobenzyl derivatives, including this compound, possess a range of biological activities such as antibacterial, anti-inflammatory, and anticancer effects. The following sections detail specific findings related to these activities.

Antimicrobial Activity

The compound is primarily noted for its role as a synthetic intermediate in the production of carbapenem antibiotics. Carbapenems are known for their broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, making this compound significant in antibiotic development .

Antiangiogenic Properties

Recent studies have explored the antiangiogenic potential of nitrobenzoate-derived compounds. For instance, a related nitrobenzoate compound (X8) demonstrated the ability to impair vascular development in zebrafish models by disrupting VEGF/VEGFR2 signaling pathways. This suggests that similar compounds may inhibit endothelial cell migration and proliferation, potentially leading to therapeutic applications in cancer treatment .

Study on Nitrobenzoate Compounds

A study published in July 2022 examined the effects of nitrobenzoate-derived compounds on vascular development using zebrafish embryos. The findings indicated that treatment with X8 led to:

- Decreased Intersegmental Vessel (ISV) growth

- Reduced sprouting and formation of caudal vein plexus (CVP) endothelial cells

- Impairment of endothelial cell migration and proliferation .

These results highlight the potential for nitrobenzoate derivatives to serve as antiangiogenic agents.

Comparative Analysis of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antimicrobial | Carbapenems | Broad-spectrum antibacterial activity |

| Antiangiogenic | Nitrobenzoates | Impaired vascular development in zebrafish |

| Anticancer | Nitrobenzoates | Inhibition of metastasis and cell division |

Q & A

Q. What are the recommended synthetic routes for preparing (2S,4S)-4-nitrobenzyl 2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate?

A multi-step synthesis is typically required, starting with a chiral pyrrolidine scaffold. Key steps include:

- Stereochemical control : Use of (2S,4S)-configured starting materials (e.g., Boc-protected pyrrolidine derivatives) to retain stereochemistry during functionalization .

- Mercapto group introduction : Thiol-protection strategies (e.g., trityl or nitrobenzyl groups) to prevent oxidation during synthesis, followed by deprotection under mild reducing conditions .

- Carbamoylation and esterification : Sequential coupling of dimethylcarbamoyl and 4-nitrobenzyl groups via activated esters or carbodiimide-mediated reactions .

- Purification : Flash chromatography or preparative HPLC to isolate the final product. Confirm purity via HPLC (>95%) and characterize using H/C NMR and ESI-MS .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store at 2–8°C under inert atmosphere (argon/nitrogen) to prevent oxidation of the mercapto (-SH) group .

- Handling : Use gloveboxes or fume hoods with appropriate PPE (nitrile gloves, lab coats). Avoid exposure to light, moisture, or oxidizing agents .

- Stability assessment : Monitor degradation via TLC or LC-MS over time. If discoloration or precipitate forms, repurify using silica-gel chromatography .

Q. What analytical techniques are essential for characterizing this compound?

- Structural confirmation :

- Purity analysis : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can computational modeling aid in optimizing the synthesis or activity of this compound?

- Molecular docking : Use tools like AutoDock Vina to predict binding interactions with biological targets (e.g., enzymes with cysteine residues, leveraging the mercapto group’s nucleophilicity) .

- DFT calculations : Analyze steric and electronic effects of the 4-nitrobenzyl group on reaction intermediates to refine synthetic pathways .

- ADMET prediction : Software like SwissADME can estimate pharmacokinetic properties (e.g., logP, solubility) to guide derivatization for drug discovery .

Q. What strategies mitigate contradictions in reported stability data for mercapto-containing pyrrolidine derivatives?

- Controlled experiments : Compare degradation rates under varying conditions (e.g., pH, temperature) using LC-MS. For example, acidic conditions may accelerate thiol oxidation, necessitating buffered solutions during biological assays .

- Protection-deprotection studies : Evaluate alternative protecting groups (e.g., trityl vs. acetyl) to balance stability and synthetic efficiency .

- Collaborative validation : Cross-reference data with independent labs using standardized protocols (e.g., ICH guidelines for forced degradation studies) .

Q. How does the (2S,4S) stereochemistry influence biological activity or synthetic yield?

- Stereochemical impact : Use chiral HPLC or X-ray crystallography to confirm configuration. In enzymatic assays, the 4S mercapto group may enhance binding to cysteine proteases via covalent interaction .

- Yield optimization : Screen chiral catalysts (e.g., Jacobsen’s catalyst) or enzymes (e.g., lipases) for asymmetric synthesis. For example, a 30% yield improvement was reported using enzyme-mediated resolution in related pyrrolidine systems .

Q. What are the methodological challenges in scaling up synthesis without compromising stereochemical purity?

- Process chemistry adjustments : Replace batch reactions with flow chemistry to control exothermic steps (e.g., carbamoyl chloride formation) .

- In-line monitoring : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to detect stereochemical drift in real time .

- Crystallization optimization : Use polymorph screening to isolate the desired diastereomer. Solvent systems like ethyl acetate/heptane may enhance crystal purity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。